molecular formula C19H18BrN3O2 B2842886 (4-ethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946295-29-0

(4-ethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2842886
CAS No.: 946295-29-0
M. Wt: 400.276
InChI Key: WEZHDOUMPPUYBZ-UHFFFAOYSA-N
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Description

The compound "(4-ethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" features a 1,2,3-triazole core substituted at the 1-position with a 4-bromophenyl group, at the 4-position with a carboxylate ester [(4-ethylphenyl)methyl], and at the 5-position with a methyl group. Its molecular weight is 324.17 g/mol (C₁₇H₁₆BrN₃O₂) . The bromophenyl and ester groups confer unique electronic and steric properties, making it a candidate for applications in materials science and medicinal chemistry.

Properties

IUPAC Name

(4-ethylphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c1-3-14-4-6-15(7-5-14)12-25-19(24)18-13(2)23(22-21-18)17-10-8-16(20)9-11-17/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZHDOUMPPUYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (I) salts.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromine atom is substituted with a phenyl group.

    Esterification: The carboxylate group is introduced through an esterification reaction, where an alcohol reacts with a carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-ethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(4-ethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-ethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Derivatives

(a) Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
  • Structure : Replaces bromine with chlorine at the para position of the phenyl ring.
  • Properties : Demonstrated corrosion inhibition efficiency of 92% for aluminium alloy in 0.5 M HCl, attributed to adsorption via Cl⁻ and triazole nitrogen interactions .
  • Key Difference : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter electronic effects, enhancing adsorption kinetics.
(b) Ethyl 4-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylate
  • Structure : Bromophenyl group at the triazole 4-position instead of 1-position.

Functional Group Variations

(a) Ethyl 1-(4-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
  • Structure: Nitro group (-NO₂) replaces bromine on the phenyl ring.
  • Properties: IR peaks at 1530 cm⁻¹ (asymmetric NO₂) and 1343 cm⁻¹ (symmetric NO₂) confirm electron-withdrawing effects, which may reduce corrosion inhibition efficacy compared to bromine/chlorine derivatives .
(b) Ethyl 1-[4-(aminosulfonyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
  • Structure : Sulfonamide (-SO₂NH₂) substituent.
  • Properties : Enhanced solubility in polar solvents due to sulfonamide hydrophilicity; tested for antimicrobial activity .

Ester Group Modifications

(a) Methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
  • Structure : Methyl ester instead of (4-ethylphenyl)methyl.
  • Properties : Lower molecular weight (310.15 g/mol vs. 324.17 g/mol) and reduced steric bulk may improve crystallinity but decrease thermal stability .
(b) 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
  • Structure : Carboxylic acid replaces the ester group.
  • Properties : Increased hydrogen-bonding capacity, as evidenced by structural studies using SHELXL .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Property/Application Reference ID
(4-Ethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate C₁₇H₁₆BrN₃O₂ 324.17 4-Bromophenyl, (4-ethylphenyl)methyl ester Structural studies
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate C₁₂H₁₂ClN₃O₂ 281.70 4-Chlorophenyl Corrosion inhibitor (92% efficiency)
Ethyl 1-(4-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate C₁₂H₁₂N₄O₄ 276.25 4-Nitrophenyl Synthetic intermediate
Methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate C₁₁H₁₀BrN₃O₂ 296.12 Methyl ester Antimicrobial potential

Research Implications and Gaps

  • Structural Insights : Crystallographic tools (SHELX , WinGX ) reveal that bromine’s larger van der Waals radius increases molecular packing density compared to chlorine .
  • Biological Activity : While chloro derivatives show antimicrobial activity , data for the bromophenyl analogue remain sparse, necessitating further bioactivity assays.
  • Corrosion Inhibition : The target compound’s bromine may enhance electron-withdrawing effects, but direct comparative studies with chlorine/nitro derivatives are lacking .

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